18-Methylmestranol
Description
Significance of Impurity Profiling in Pharmaceutical Research
Impurity profiling is a critical aspect of pharmaceutical research and development, involving the identification, quantification, and characterization of unwanted chemicals that remain with or form in active pharmaceutical ingredients (APIs) and finished drug products. pharmainfo.inrjpdft.com The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug. longdom.org Therefore, a comprehensive understanding of a drug's impurity profile is essential for ensuring its quality and for the safety of patients. pharmainfo.inlongdom.orgmedwinpublishers.com
The key objectives of impurity profiling include:
Ensuring Drug Safety: Unidentified or poorly controlled impurities can be toxic or produce unexpected pharmacological effects. longdom.orgmedwinpublishers.com
Maintaining Drug Efficacy: Impurities can sometimes degrade the active pharmaceutical ingredient, leading to a reduction in the drug's potency and therapeutic effect. longdom.org
Process Consistency: The impurity profile serves as a fingerprint of the manufacturing process, and monitoring it helps ensure the consistency and robustness of production. pharmainfo.in
Regulatory Compliance: Regulatory authorities worldwide mandate strict control over impurities in pharmaceutical products. rjpdft.comlongdom.org
Regulatory Frameworks for Pharmaceutical Impurities
To ensure the safety and quality of pharmaceutical products, several regulatory frameworks have been established to control the levels of impurities.
The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. europa.euich.org The most relevant guidelines for impurity control are:
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eupremier-research.comtuwien.ac.at It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. premier-research.comtuwien.ac.at
ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that may form in the drug product during its manufacturing, storage, and shelf life. ich.orgpremier-research.com It sets thresholds for reporting, identifying, and qualifying degradation products. ich.orgpremier-research.com
These guidelines provide a systematic approach to impurity control, ensuring that impurities are appropriately evaluated for their potential impact on safety. ich.orgpremier-research.comtuwien.ac.at
Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide official public standards for medicines and their ingredients. uspnf.comeupati.eu These standards include monographs for individual drug substances and products, which often specify tests and acceptance criteria for impurities. eupati.euedqm.euuspnf.com
European Pharmacopoeia (Ph. Eur.): The Ph. Eur. sets legally binding quality standards for medicines in its member states. eupati.eueuropa.eu General monograph 2034, "Substances for pharmaceutical use," and general chapter 5.10, "Control of impurities in substances for pharmaceutical use," provide a framework for controlling impurities. edqm.euedqm.eu Specific monographs for active substances often list known impurities and their acceptance limits. eupati.euedqm.eu
United States Pharmacopeia (USP): The USP establishes standards that are enforced in the United States by the Food and Drug Administration (FDA). usp.org USP general chapter <1086> "Impurities in Drug Substances and Drug Products" provides guidance on the control of impurities. uspnf.com USP offers a portfolio of Pharmaceutical Analytical Impurities (PAI) as reference materials to support impurity testing. usp.org
Properties
CAS No. |
14009-70-2 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(8R,9S,14S)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21?,22?/m1/s1 |
InChI Key |
NXKYEZGQCNWQRT-SPQGHWSVSA-N |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol; 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol; |
Origin of Product |
United States |
Mechanistic Investigations of Levonorgestrel Ep Impurity V Formation
Elucidation of Synthesis-Related Impurity Pathways
The formation of Levonorgestrel (B1675169) EP Impurity V is a consequence of the multi-step synthesis of levonorgestrel. The primary synthetic route that can lead to this impurity involves a series of reactions including aromatization, methylation, and alkynylation. google.com
Identification of Precursors and Intermediates Leading to Impurity V
The synthesis of Levonorgestrel EP Impurity V typically begins with a starting material, referred to as compound 1 in some literature, which undergoes an aromatization reaction to form compound 2. google.com This is followed by a methylation reaction to yield compound 3, which then undergoes an alkynylation reaction to produce the final Impurity V. google.com
A key precursor in a patented synthesis method is 13-ethyl-3-methoxygona-2,5(10)-dien-17-one. This precursor undergoes a three-step process to form the impurity.
Impact of Reaction Conditions on Impurity V Generation
The conditions under which the synthesis of levonorgestrel is carried out have a significant impact on the formation of Impurity V. Careful control of various parameters is necessary to minimize its generation.
The choice of solvents and reagents is crucial in the synthetic pathway of Levonorgestrel EP Impurity V. In the aromatization step, the use of an organic solvent is required to dissolve the starting material. google.com For the methylation reaction, solvents such as acetonitrile (B52724), tetrahydrofuran (B95107), acetone (B3395972), dimethylformamide, dimethylsulfoxide, or dichloromethane (B109758) may be used. google.com Tetrahydrofuran is a specified solvent for the alkynylation reaction. google.com
The purity of solvents is also a critical factor, as trace impurities, such as formaldehyde (B43269) in methanol (B129727), can lead to the formation of unexpected degradation products. researchgate.net The use of aprotic solvents is often preferred to suppress nucleophilic side reactions that can lead to impurity formation. For instance, in a related process, substituting methanol with aprotic solvents like acetone or tetrahydrofuran significantly reduced the level of a specific O-impurity. google.com
| Reaction Step | Solvent/Reagent | Impact on Impurity Formation |
| Aromatization | Organic Solvent | Necessary for dissolving the starting material. google.com |
| Methylation | Acetonitrile, Tetrahydrofuran, Acetone, etc. | The choice of solvent can influence reaction efficiency and impurity profile. google.com |
| Alkynylation | Tetrahydrofuran, Potassium tert-butoxide | Critical for the final step of Impurity V synthesis. google.com |
| Hydrolysis (related process) | Aprotic vs. Protic Solvents | Aprotic solvents can suppress the formation of certain impurities. google.com |
Temperature is a critical parameter throughout the synthesis. The aromatization reaction is initiated at a controlled temperature of -5°C, followed by warming to room temperature. google.com The alkynylation step is also temperature-controlled, typically between 0-5°C. google.com In related steroid syntheses, elevated temperatures during hydrolysis (60–70°C) can accelerate the reaction but also risk product degradation, necessitating an optimal temperature range (40–50°C) to balance efficiency and impurity control.
The pH is also a significant factor. During the workup of the aromatization reaction, the pH is adjusted to 6-7 using an aqueous sodium carbonate solution. google.com In forced degradation studies of levonorgestrel, significant degradation was observed under basic conditions (2N NaOH at 60°C). ajrcps.com The pH of the medium can also affect the recovery of related compounds during extraction processes. frontiersin.org
| Parameter | Condition | Effect on Impurity Formation |
| Temperature (Aromatization) | -5°C to Room Temperature | Controlled temperature is crucial to inhibit side reactions. google.com |
| Temperature (Alkynylation) | 0-5°C | Maintaining a low temperature is necessary for this reaction step. google.com |
| Temperature (Hydrolysis) | 40-70°C | Higher temperatures can increase degradation and impurity formation. |
| pH (Workup) | 6-7 | pH adjustment is a key step in the purification process. google.com |
| pH (Degradation) | Basic conditions | Can lead to significant degradation of the primary compound. ajrcps.com |
Catalysts play a role in the synthesis and can influence the formation of by-products. The aromatization step uses lithium bromide and copper bromide. google.com To minimize the formation of brominated by-products on the aromatic ring, these reagents are added separately at controlled temperatures. google.com In the alkynylation step, an alkaline substance such as potassium hydroxide, potassium tert-butoxide, or butyllithium (B86547) is used. google.com
The traditional use of flammable and explosive acetylene (B1199291) gas in ethynylation reactions is a known challenge. pillbuys.comgoogle.com Alternative methods, such as the use of trimethylsilylacetylide followed by catalytic desilylation, have been developed to provide a safer and more efficient route. pillbuys.com
Temperature and pH Effects on Impurity V Formation
Degradation Pathways and Mechanisms
Levonorgestrel can degrade under various stress conditions, potentially leading to the formation of impurities. Forced degradation studies are performed to understand these pathways. researchgate.netfda.gov Levonorgestrel has been found to degrade under basic and oxidative conditions. ajrcps.com Exposure to 30% hydrogen peroxide at 60°C for 24 hours resulted in about 3% degradation. ajrcps.com While stable under dry heat and photolytic conditions, it shows some degradation under humid conditions. ajrcps.com These degradation products are often analyzed using techniques like HPLC to ensure the quality and stability of the final drug product. researchgate.net
Stress Testing (Forced Degradation) Studies for Impurity V Generation
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and identify degradation products. nih.gov This process is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the drug molecule. Studies on Levonorgestrel have utilized various stress conditions, including oxidation, hydrolysis, photolysis, and heat, to investigate its degradation profile. nih.govresearchgate.net
Oxidative Degradation Mechanisms
Levonorgestrel has been shown to be susceptible to oxidative degradation. ijpda.org When subjected to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), Levonorgestrel can degrade into several products. ajrcps.com While specific quantitative data for the formation of Impurity V under these conditions is not extensively detailed in the available literature, it is known that oxidative conditions can lead to the formation of various impurities. ajrcps.com For instance, studies have shown that exposure to 3% H₂O₂ can lead to the formation of 17-keto derivatives. One study reported that treating Levonorgestrel with 30% H₂O₂ at 60°C for 24 hours resulted in approximately 3% degradation, with the chromatogram showing more than five small peaks for degradation products. ajrcps.com Another study observed 43.14% degradation when Levonorgestrel was treated with 10% H₂O₂ at 100°C for 7 hours. ijpda.org
The general conditions for oxidative stress testing often involve treating the drug substance with agents like hydrogen peroxide. asianpubs.org
Table 1: Example Conditions for Oxidative Stress Testing
| Stress Agent | Concentration | Temperature | Duration |
| Hydrogen Peroxide | 3% | 25°C | 6 hours |
| Hydrogen Peroxide | 10% | 100°C | 7 hours ijpda.org |
| Hydrogen Peroxide | 30% | 60°C | 24 hours ajrcps.com |
Hydrolytic Degradation Pathways
Hydrolytic degradation is a common pathway for drug decomposition, involving the reaction of a substance with water. The stability of a drug under hydrolytic conditions is typically assessed across a range of pH values, often under elevated temperatures, to simulate conditions it might encounter during its shelf life.
Levonorgestrel has demonstrated sensitivity to both acidic and alkaline hydrolysis. ijpda.org
Acidic Hydrolysis: In one study, subjecting Levonorgestrel to 1N HCl at 100°C for 7 hours resulted in 31.52% degradation. ijpda.org
Alkaline Hydrolysis: The same study found that degradation was even more pronounced under basic conditions, with 0.5N NaOH at 100°C for 7 hours causing 68.31% degradation. ijpda.org Another investigation using 2N NaOH at 60°C for 24 hours reported about 10% degradation of Levonorgestrel. ajrcps.com
Table 2: Summary of Levonorgestrel Degradation under Hydrolytic Stress
| Condition | Reagent | Temperature | Duration | % Degradation of Levonorgestrel |
| Acidic | 1N HCl | 100°C | 7 hours | 31.52% ijpda.org |
| Alkaline | 0.5N NaOH | 100°C | 7 hours | 68.31% ijpda.org |
| Alkaline | 2N NaOH | 60°C | 24 hours | ~10% ajrcps.com |
Photolytic Degradation Processes
Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. This is a key requirement under ICH guidelines. Studies have shown that Levonorgestrel is relatively stable under photolytic stress compared to hydrolytic and oxidative conditions. ijpda.org
Thermal Degradation Profiles
To assess thermal stability, drug substances are typically exposed to dry heat over a period. Levonorgestrel has been found to be practically stable under dry heat conditions. ajrcps.comallsciencejournal.com When exposed to a temperature of 105°C for 24 hours, no degradation was observed. allsciencejournal.com Similarly, another study that subjected Levonorgestrel powder to 100°C in a hot air oven for 7 days reported very little degradation. ijpda.org These findings suggest that the formation of Impurity V through thermal degradation of the solid drug substance is unlikely under typical storage and handling conditions.
Stability Studies and Impurity V Accumulation
Stability studies are conducted to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature and humidity. ajrcps.com These studies are essential for determining shelf life and recommended storage conditions. geneesmiddeleninformatiebank.nl
Long-Term Storage Effects on Impurity V Levels
Long-term stability studies are crucial for monitoring the levels of impurities over the proposed shelf-life of a product. For Levonorgestrel and its formulations, an increase in certain impurities has been noted during long-term storage. fda.gov For instance, in combination tablets, an increasing trend in impurities was observed during storage stability tests. In some cases, increases in total impurities were noted in long-term stability studies, prompting revisions to acceptance criteria. fda.gov
Accelerated Stability Condition Analysis
Accelerated stability studies are crucial for predicting the long-term stability of a drug product and identifying potential degradation products. These studies involve subjecting the drug substance or product to elevated temperature and humidity conditions to speed up chemical degradation.
A stability-indicating high-performance liquid chromatography (HPLC) method is often employed to monitor the formation of impurities like Levonorgestrel EP Impurity V under stress conditions. Forced degradation studies, which are a key component of this analysis, expose levonorgestrel to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov
For instance, a study on a combined oral contraceptive containing ethinylestradiol and levonorgestrel subjected the product to accelerated stability conditions of 40°C and 75% relative humidity (RH) for six months. nih.gov The analysis was designed to separate the active pharmaceutical ingredients (APIs) from their numerous known degradation products. nih.gov While Levonorgestrel EP Impurity V is stable at refrigerated temperatures (2–8°C) in an inert atmosphere, it is known to degrade under oxidative stress, potentially forming 17-keto derivatives.
Table 1: Forced Degradation Conditions for Levonorgestrel
| Stress Condition | Parameters | Potential Outcome for Impurity V |
| Acid Hydrolysis | 0.1N HCl at 60°C for 24 hours | Degradation pathway elucidation |
| Base Hydrolysis | 0.1N NaOH at 60°C for 24 hours | Degradation pathway elucidation |
| Oxidative Stress | 3% H₂O₂ at 25°C for 6 hours | Formation of 17-keto derivatives |
| Photolysis | 1.2 million lux-hours UV light | Potential for photolytic cleavage |
| Dry Heat | Elevated temperature over 10 days | Assessment of thermal stability nih.gov |
| Moisture | Elevated humidity over 10 days | Assessment of hydrolytic stability nih.gov |
This table is generated based on information from forced degradation studies. nih.gov
Container-Closure System Contributions to Impurity V
The container-closure system, which includes the primary packaging components in direct contact with the drug product, can be a source of impurities. Leachables, which are chemical compounds that migrate from the container components into the drug product, can potentially react with the API or other formulation components to form new impurities.
The materials used for containers and closures, such as glass, plastics, and elastomers (rubbers), are carefully selected to be as inert as possible. who.int However, interactions can still occur. For example, rubber closures can be a source of incompatibility if not properly selected for the specific drug formulation. who.int
Advanced Analytical Methodologies for Detection and Quantification of Levonorgestrel Ep Impurity V
Chromatographic Separation Techniques
Chromatographic methods, particularly liquid chromatography, form the cornerstone of impurity profiling in the pharmaceutical industry. The structural similarities between levonorgestrel (B1675169) and its impurities necessitate the development of highly selective and robust separation techniques.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Levonorgestrel and its related substances, including Impurity V. smolecule.com The development of a stability-indicating HPLC method ensures that all potential impurities are separated and accurately quantified.
The choice of the stationary phase is critical for achieving the desired separation of Levonorgestrel from its structurally similar impurities. Reversed-phase HPLC is the predominant mode of separation used.
C18 (Octadecylsilyl) Columns : The most commonly utilized stationary phase for the analysis of Levonorgestrel and its impurities is C18. allsciencejournal.comajrcps.com These columns, packed with silica (B1680970) particles bonded with an 18-carbon alkyl chain, provide excellent hydrophobic retention and selectivity for steroidal compounds. Typical column dimensions include 250 mm x 4.6 mm with a 5 µm particle size, which offers high efficiency and resolution. allsciencejournal.comajrcps.com Other C18 column dimensions, such as 150 mm x 4.6 mm with a 5 µm particle size, are also frequently used. nih.gov
C8 (Octylsilyl) Columns : C8 columns are also employed and can offer different selectivity compared to C18 phases. nih.govresearchgate.net With a shorter alkyl chain, C8 columns are less retentive, which can be advantageous for reducing analysis time while still providing adequate separation for certain impurity profiles.
Zirconia-based Columns : For high-temperature liquid chromatography (HTLC), zirconia-based columns have been investigated. These columns offer enhanced thermal stability, allowing for separations at temperatures up to 150°C, which can alter selectivity and improve peak efficiency for complex separations of steroidal compounds. nih.gov
The optimization process involves testing columns from different manufacturers to evaluate variations in selectivity arising from differences in silica purity, surface area, and bonding density.
Table 1: Examples of Stationary Phases Used in HPLC Analysis of Levonorgestrel and Related Substances
| Stationary Phase | Column Dimensions | Particle Size | Application Note | Reference |
|---|---|---|---|---|
| Kromasil C18 | 250mm x 4.6mm | 5µm | Used for stability-indicating method for related substances. | allsciencejournal.comajrcps.com |
| Luna® C18 | 150mm x 4.6mm | 5µm | Employed for isocratic separation of Levonorgestrel. | nih.gov |
| SunFire C18 | 150mm x 4.6mm | 5µm | Used for simultaneous determination of Levonorgestrel and Ethinyl Estradiol. | pharmainfo.in |
The mobile phase composition is a key parameter that is adjusted to achieve optimal separation. For reversed-phase chromatography of Levonorgestrel and its impurities, mixtures of water (often with a buffer) and an organic modifier are used.
Organic Modifiers : Acetonitrile (B52724) is the most common organic solvent used due to its low viscosity and UV transparency. allsciencejournal.comajrcps.com Methanol (B129727) is also used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. nih.govpharmainfo.in
Aqueous Phase : The aqueous component is typically purified water or an acidic buffer, such as a phosphate (B84403) buffer, to control the ionization of any acidic or basic functional groups and improve peak shape. A phosphate buffer at pH 3.0 has been recommended in a stability-indicating method for Impurity V.
Gradient Elution : Due to the presence of multiple impurities with varying polarities, gradient elution is often necessary. allsciencejournal.comajrcps.com A typical gradient program starts with a higher proportion of the aqueous phase, and the concentration of the organic modifier (e.g., acetonitrile) is gradually increased over the course of the run. This allows for the elution of more polar impurities early in the chromatogram, followed by the main component (Levonorgestrel) and finally the more non-polar impurities like Impurity V, ensuring good resolution between all peaks. allsciencejournal.com For example, a method might involve a gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B). allsciencejournal.comajrcps.com
Table 2: Representative Mobile Phase Compositions for Levonorgestrel Impurity Analysis
| Mobile Phase Composition | Elution Mode | Flow Rate | Application Note | Reference |
|---|---|---|---|---|
| Acetonitrile:Phosphate Buffer (pH 3.0) | Gradient | Not Specified | Recommended for quantifying Impurity V. | |
| Water and Acetonitrile (ACN) | Gradient | 1.0 mL/min | For determination of related substances. | allsciencejournal.comajrcps.com |
| Acetonitrile and Water (50:50, v/v) | Isocratic | 1.0 mL/min | For rapid extraction and quantification of Levonorgestrel. | nih.gov |
UV-Vis detection is the standard for HPLC analysis of Levonorgestrel and its impurities due to the presence of a chromophore in their steroidal structure. The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for trace-level impurities.
The UV spectrum of Levonorgestrel shows a maximum absorption (λmax) around 240-242 nm. ajrcps.comnih.govresearchgate.net The optimal wavelength is chosen to maximize the response for both the API and its impurities. Studies have evaluated a range of wavelengths. For instance, research has shown that 240 nm provides a good response for Levonorgestrel and its related substances. allsciencejournal.comajrcps.comnih.gov Other validated methods have used wavelengths such as 241 nm, 242 nm, and 245 nm. nih.govresearchgate.net A wavelength of 240 nm is specifically recommended for a stability-indicating reverse-phase HPLC method for quantifying Impurity V. The selection process involves scanning the UV spectra of both Levonorgestrel and Impurity V to find a wavelength that provides adequate sensitivity for the impurity without saturating the detector with the API peak.
A primary goal of method development is to demonstrate specificity, which is the ability to separate the compound of interest from other components in the sample matrix, including other impurities. Resolution studies are performed to ensure that Impurity V is baseline-separated from Levonorgestrel and other known and unknown impurities.
Regulatory guidelines often require a minimum resolution (Rs) of 1.5 between adjacent peaks to ensure accurate quantification. allsciencejournal.comajrcps.com Method development for Levonorgestrel aims to resolve the API from all specified and unspecified impurities. allsciencejournal.com Forced degradation studies are often conducted, exposing Levonorgestrel to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The developed HPLC method must then be able to separate the API from all these degradation products, proving its stability-indicating nature. This ensures that any decrease in the API concentration due to degradation is accurately measured and that the impurities formed, including Impurity V, are resolved and quantified.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures.
The primary advantages of applying UPLC to the analysis of Levonorgestrel and Impurity V include drastically reduced analysis times and lower solvent consumption. nih.govlcms.cz A method developed on an HPLC system can often be transferred to a UPLC system. waters.com This is typically achieved by scaling the method parameters and using a column with the same stationary phase chemistry but smaller particle size (e.g., transferring from a 5 µm C8 HPLC column to a 1.7 µm C8 UPLC column). waters.com
UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective method for quantification, particularly for bioanalytical studies where concentrations are very low. researchgate.netresearchgate.net For impurity profiling, UPLC-UV can provide significantly faster run times compared to HPLC, allowing for higher throughput in quality control laboratories. For instance, analysis times can be reduced from over 10 minutes on an HPLC to under 5 minutes on a UPLC system while maintaining or even improving the resolution between Levonorgestrel and its impurities. nih.govresearchgate.net
Table 3: Comparison of HPLC and UPLC Method Parameters for Levonorgestrel Analysis
| Parameter | HPLC | UPLC | Reference |
|---|---|---|---|
| Column | XBridge C8, 5 µm | ACQUITY UPLC BEH C8, 1.7 µm | waters.com |
| Particle Size | ~5 µm | < 2 µm | waters.commdpi.com |
| Typical Run Time | > 8-15 minutes | < 5 minutes | researchgate.netresearchgate.net |
| System Pressure | Lower | Higher | nih.gov |
| Application | Routine QC, stability testing | High-throughput screening, method transfer for speed, bioanalysis (with MS) | lcms.czwaters.comresearchgate.net |
Detection Wavelength Optimization (e.g., UV-Vis)
Gas Chromatography (GC) for Volatile Impurities (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, steroidal molecules like Levonorgestrel EP Impurity V are generally not intrinsically volatile and can decompose at the high temperatures used in GC analysis. nih.gov Consequently, the direct analysis of Impurity V by GC is not feasible.
For GC-based analysis to be applicable, a chemical derivatization step is mandatory. nih.govresearchgate.net This process modifies the structure of the impurity to increase its volatility and thermal stability. researchgate.net The most common approach for steroids involves silylation, where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com In the case of Impurity V, the tertiary hydroxyl group at the C17 position would be targeted for derivatization using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.org
Once derivatized, the resulting TMS-ether of Impurity V becomes sufficiently volatile for separation on a GC column and subsequent detection, typically by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.govmdpi.com While effective, the need for this extra sample preparation step makes GC less direct and more time-consuming compared to liquid chromatography methods for this specific impurity. nih.gov
Chiral Chromatography Considerations (if applicable for enantiomeric impurities)
Chirality is a crucial consideration in pharmaceutical analysis because enantiomers, which are non-superimposable mirror images of a molecule, can have different pharmacological and toxicological profiles. registech.comoup.com Levonorgestrel is a chiral compound, and its impurity, Levonorgestrel EP Impurity V, also possesses multiple stereocenters, making it chiral.
The specific stereochemical configuration of Impurity V is defined as (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol. During the synthesis of Levonorgestrel, it is possible that other stereoisomers (enantiomers or diastereomers) of Impurity V could be formed. Standard reversed-phase HPLC methods would typically not be able to separate these different stereoisomers, leading to inaccurate quantification of the specified impurity. registech.com
Therefore, chiral chromatography is highly applicable and necessary for ensuring the stereochemical purity of the Impurity V reference standard and for selectively quantifying it in the presence of other potential stereoisomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. registech.com Polysaccharide-based CSPs are among the most frequently employed for this purpose in pharmaceutical analysis. chromatographyonline.com The development of a chiral separation method is essential for unequivocally identifying and controlling Levonorgestrel EP Impurity V according to strict regulatory standards.
Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS) for Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. For Levonorgestrel EP Impurity V, MS is used to confirm its identity by determining its molecular weight. The chemical name for this impurity is 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol, with a corresponding molecular formula of C₂₂H₂₈O₂. This gives a calculated molecular weight of approximately 324.46 g/mol , a value that is readily confirmed by MS analysis.
LC-MS/MS for Sensitive Detection and Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace-level detection and identification of pharmaceutical impurities. nih.gov The presence of Levonorgestrel EP Impurity V in the final API is rigorously controlled, and LC-MS/MS provides the necessary sensitivity and selectivity for its quantification.
The method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 325.2) for Impurity V is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly confident identification and quantification, even at very low concentrations. For compounds similar to Impurity V, such as Mestranol, positive electrospray ionization (ESI) mode has been shown to be effective. scirp.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of an impurity's elemental composition. While standard MS can confirm the nominal molecular weight, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a unique elemental formula.
For Levonorgestrel EP Impurity V, HRMS would be used to measure the mass of the molecular ion to several decimal places. The experimentally determined accurate mass would then be compared to the calculated theoretical mass of the proposed formula, C₂₂H₂₈O₂. A close match provides definitive evidence that the detected impurity has the correct elemental composition, distinguishing it from other potential impurities that might have the same nominal mass but a different atomic makeup. This confirmation is a fundamental step in the characterization of the reference standard for Impurity V.
Fragmentation Pathway Analysis of Impurity V
Analysis of the fragmentation pathways of an impurity in a mass spectrometer provides deep structural insight and confirms the proposed chemical structure. By studying the product ions generated from the precursor ion of Impurity V, analysts can verify the presence of key functional groups and structural motifs.
While specific fragmentation data for Impurity V is not widely published, a plausible pathway can be inferred from the known structure and data on similar 17α-ethinyl steroids. researchgate.net Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would likely undergo fragmentation through characteristic losses:
Loss of Water (-18 Da): A common fragmentation for steroids with a hydroxyl group, originating from the C17-OH.
Loss of the Ethynyl (B1212043) Group (-25 Da): Cleavage of the C≡CH group at the C17 position.
Cleavage of the D-ring: Complex fragmentations involving the steroidal ring structure can also occur, providing further structural confirmation.
For GC-MS analysis of the derivatized impurity (TMS-ether), fragmentation of 17α-ethinyl-17β-O-TMS steroids is known to involve a characteristic loss of 140 atomic mass units. researchgate.net This detailed analysis helps differentiate Impurity V from Levonorgestrel and other related substances, ensuring analytical specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the structural confirmation of organic molecules like Levonorgestrel EP Impurity V. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of its atoms and stereochemistry.
Proton NMR (¹H-NMR) analysis provides information on the chemical environment of each proton in the molecule. The spectrum of Impurity V is expected to show distinct signals corresponding to its unique structural features: the aromatic A-ring, the methoxy (B1213986) group, the ethyl group at the C13 position, the terminal ethynyl group, and the steroidal core. The chemical shifts, integration values, and coupling patterns of these protons are used to piece together the molecular structure.
Key expected signals in the ¹H-NMR spectrum include a singlet for the methoxy (-OCH₃) protons, signals for the three aromatic protons, a singlet for the ethynyl proton (C≡CH), and a characteristic triplet and quartet for the C13-ethyl group (-CH₂CH₃). The remaining protons on the steroid backbone would appear as a complex series of multiplets.
Table 1: Expected ¹H-NMR Spectral Data for Levonorgestrel EP Impurity V
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| C13-CH₂CH₃ | ~0.9 - 1.1 | Triplet (t) |
| C13-CH₂ CH₃ | ~1.3 - 1.6 | Quartet (q) |
| C17-OH | Variable | Singlet (s, broad) |
| C21-H (C≡CH) | ~2.5 - 2.7 | Singlet (s) |
| C3-OCH₃ | ~3.7 - 3.9 | Singlet (s) |
| Aromatic Protons (C1, C2, C4) | ~6.5 - 7.3 | Multiplets/Doublets |
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a spectrum of all carbon atoms in the molecule. This technique is crucial for confirming the total number of carbons and identifying key functional groups and structural motifs, such as the aromatic ring, the alkyne, and the quaternary carbons which are not observable in ¹H-NMR. The spectrum for Impurity V would show 22 distinct signals, corresponding to its molecular formula C₂₂H₂₈O₂. pharmaffiliates.com
The ¹³C-NMR spectrum would feature signals for the two sp-hybridized carbons of the ethynyl group, six sp²-hybridized carbons of the aromatic ring (including the one bearing the methoxy group), the methoxy carbon itself, and the carbons of the ethyl group. The remaining signals correspond to the various sp³-hybridized carbons of the steroid skeleton, including the critical quaternary carbons at C13 and C17.
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for Levonorgestrel EP Impurity V
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C13-CH₂CH₃ | ~12 - 16 |
| Steroid Backbone (CH, CH₂) | ~20 - 45 |
| C13-CH₂ CH₃ | ~28 - 33 |
| Quaternary Carbons (C13) | ~45 - 55 |
| Methoxy Carbon (-OCH₃) | ~55 - 58 |
| Ethynyl Carbons (C≡CH) | ~70 - 90 |
| Hydroxyl-bearing Carbon (C17) | ~78 - 85 |
| Aromatic Carbons (C1, C2, C4) | ~110 - 130 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the connectivity of the molecule.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is instrumental in tracing the proton-proton spin systems throughout the aliphatic steroid backbone. For example, a cross-peak between the ethyl group's methyl and methylene (B1212753) proton signals would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps out all one-bond correlations between protons and the carbon atoms they are directly attached to. emerypharma.comcolumbia.edu This allows for the confident assignment of carbon signals based on the assignments of their attached protons. For instance, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the C3-OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for final structural confirmation, as it reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.comcolumbia.edu This is critical for connecting the different spin systems and for placing substituents on the molecular scaffold, especially at quaternary centers. Key HMBC correlations for Impurity V would include:
A correlation from the methoxy protons (-OCH₃) to the C3 aromatic carbon, confirming the position of the ether linkage.
Correlations from the ethyl group protons to the C13 quaternary carbon, confirming its substitution pattern.
A correlation from the ethynyl proton (C21-H) to the C17 quaternary carbon, confirming the position of the alkyne group.
13C-NMR Spectral Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique used to identify the principal functional groups within a molecule based on their characteristic vibrational frequencies. veeprho.com The IR spectrum of Levonorgestrel EP Impurity V would provide clear evidence for its key chemical features.
Table 3: Characteristic IR Absorption Frequencies for Levonorgestrel EP Impurity V
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Tertiary Alcohol | O-H stretch | 3200 - 3600 (broad) |
| Terminal Alkyne | ≡C-H stretch | ~3300 (sharp) |
| Terminal Alkyne | C≡C stretch | 2100 - 2260 (weak to medium) |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Other Analytical Techniques for Impurity V Characterization
Thermogravimetric Analysis (TGA) (if applicable)
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to assess the thermal stability and decomposition profile of a substance. While TGA data for Levonorgestrel EP Impurity V is not widely available in public literature, it is a technique that can be applied to characterize the material. allmpus.com A TGA analysis would reveal the temperature at which the impurity begins to degrade, providing information about its thermal lability and stability under heat stress, which is valuable information for understanding its behavior during pharmaceutical manufacturing and storage.
X-ray Crystallography for Solid-State Structure (if applicable)
As of the latest available research, specific X-ray crystallography data for the solid-state structure of Levonorgestrel EP Impurity V has not been reported in publicly accessible literature. While this technique is invaluable for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of suitable size and quality.
The absence of such data for Levonorgestrel EP Impurity V suggests that either the compound is challenging to crystallize or the research has not been a primary focus. Structural elucidation for this impurity typically relies on a combination of other powerful analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are instrumental in confirming its chemical structure.
Advanced analytical techniques are indispensable for the detection and quantification of impurities in active pharmaceutical ingredients (APIs). For Levonorgestrel EP Impurity V, a combination of chromatographic and spectroscopic methods ensures the purity and safety of Levonorgestrel formulations.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for separating and quantifying Levonorgestrel EP Impurity V. smolecule.com Reversed-phase HPLC methods are commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. The European Pharmacopoeia specifies a reversed-phase HPLC method for the quantification of this impurity.
Table 2: Exemplary HPLC Method Parameters for Levonorgestrel EP Impurity V Analysis
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Source:
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher degree of specificity and sensitivity for the identification and quantification of impurities. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. LC-MS is particularly valuable for confirming the molecular weight of the impurity and for its structural characterization, especially when reference standards are unavailable.
The International Council for Harmonisation (ICH) guidelines mandate stringent control of impurities in drug substances. For impurities like Levonorgestrel EP Impurity V, the limit of quantification (LOQ) is often set at a low level, such as 0.5%, to ensure product safety. Validated analytical methods must demonstrate sufficient sensitivity, specificity, linearity, accuracy, and precision to meet these regulatory requirements.
Analytical Method Validation for Levonorgestrel Ep Impurity V
Adherence to ICH Q2(R1) Guidelines
The validation of analytical procedures for Levonorgestrel (B1675169) EP Impurity V is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orgstarodub.nl These guidelines provide a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose. ich.orgstarodub.nl The validation process encompasses a variety of tests to demonstrate the method's specificity, linearity, range, accuracy, and precision. ich.org The ICH Q2(R1) guideline outlines the necessary validation characteristics for different types of analytical procedures, including identification tests, quantitative tests for impurities, and assays. ich.org For impurity testing, the guideline emphasizes the need to establish the method's ability to detect and quantify impurities at specified levels. ich.org The revised guideline, ICH Q2(R2), further incorporates modern analytical techniques, such as those using spectroscopic data which may require multivariate statistical analyses. ich.org
Specificity Assessment in the Presence of Excipients and Degradants
Specificity is a critical parameter in the validation of an analytical method, ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present. For Levonorgestrel EP Impurity V, this involves demonstrating that the analytical procedure can distinguish and separate the impurity from the active pharmaceutical ingredient (API), levonorgestrel, as well as from various excipients and potential degradation products. ich.org
The specificity of the method is typically confirmed by spiking the drug product with known levels of Impurity V and other potential impurities to demonstrate their separation. ich.org In cases where impurity standards are not available, the specificity can be demonstrated by comparing the results with a second, well-characterized analytical procedure. ich.orgeuropa.eu Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, light, humidity, and acid/base hydrolysis, are also conducted to generate potential degradation products and ensure the method can separate them from Impurity V. europa.eu The use of reference standards, such as those provided by the European Pharmacopoeia (EP), is essential for these assessments. edqm.eu
Linearity and Range Determination for Impurity V Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Levonorgestrel EP Impurity V, establishing linearity is a fundamental aspect of method validation. ich.org
A typical approach involves preparing a series of solutions of Levonorgestrel EP Impurity V at different concentrations and analyzing them using the developed method. A minimum of five concentrations is generally recommended to establish linearity. ich.org The results are then plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of the linearity of the method.
The range of the analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For impurity quantification, the range should typically span from the reporting level of the impurity to 120% of the specification limit. europa.eu
| Parameter | Finding | Source |
| Linearity Range | 0.1–1.5 µg/mL | |
| Correlation Coefficient (R²) | ≥ 0.999 | |
| Recommended Concentrations | Minimum of 5 | ich.org |
| Impurity Quantification Range | Reporting level to 120% of specification | europa.eu |
Accuracy and Precision Evaluation (Repeatability, Intermediate Precision, Reproducibility)
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision, on the other hand, is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org
Accuracy is typically assessed by spiking the drug product with known amounts of Levonorgestrel EP Impurity V at different concentration levels. ich.org The percentage recovery of the added impurity is then calculated to determine the accuracy of the method. ich.org Accuracy may also be inferred if the method has demonstrated acceptable levels of precision, linearity, and specificity. ich.orgeuropa.eu
Precision is evaluated at three levels:
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. ich.org
Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ich.org
Reproducibility: This expresses the precision between different laboratories and is often assessed in collaborative studies. ich.org
The precision of the method is usually expressed as the relative standard deviation (RSD) of a series of measurements.
| Parameter | Acceptance Criteria | Source |
| Accuracy | ||
| Recovery | 90–110% | |
| Precision | ||
| Repeatability (Intra-day) RSD | ≤2% | |
| Intermediate Precision (Inter-day) RSD | ≤2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Analysis
The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters for the trace analysis of impurities like Levonorgestrel EP Impurity V.
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Several methods can be used to determine the LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. ich.org The quantitation limit should be subsequently validated by analyzing a suitable number of samples known to be near or at the LOQ. ich.org
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.061 µg/L | frontiersin.org |
| Limit of Quantitation (LOQ) | 0.05% (relative to Levonorgestrel) | |
| Limit of Quantitation (LOQ) | 0.199 µg/L | frontiersin.org |
Robustness Studies of the Analytical Method
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. ich.org
Robustness studies are typically conducted during the development phase of the analytical method. europa.eu Common parameters that are intentionally varied include:
pH of the mobile phase
Composition of the mobile phase
Different columns (lots and/or suppliers)
Flow rate
Temperature
The evaluation of robustness helps to ensure that the method is reliable and can be transferred between different laboratories and analysts without significant deviations in performance. routledge.com
System Suitability Testing Parameters
System suitability testing is an integral part of any analytical method. It is performed prior to and during the analysis of samples to ensure that the analytical system is performing adequately. routledge.com
Key system suitability parameters for the analysis of Levonorgestrel EP Impurity V often include:
Resolution: The separation between the impurity peak and the main component peak or other impurity peaks. A resolution of not less than 1.5 is often required. jddtonline.info
Tailing factor: A measure of peak symmetry. A tailing factor of not more than 2.0 is generally considered acceptable. jddtonline.info
Theoretical plates (Efficiency): A measure of column efficiency. A minimum number of theoretical plates, often greater than 2500, is typically required. jddtonline.info
Relative Standard Deviation (RSD) of replicate injections: The precision of replicate injections of a standard solution. An RSD of not more than 2.0% is a common requirement.
These parameters are monitored to ensure that the chromatographic system is suitable for the intended analysis. nih.gov
| Parameter | Acceptance Criteria | Source |
| Resolution | NLT 1.5 | jddtonline.info |
| Tailing Factor | NMT 2.0 | jddtonline.info |
| Theoretical Plates | NLT 2500 | jddtonline.info |
| RSD of Replicate Injections | NMT 2.0% |
Documentation and Reporting of Validation Data
The validation report for the analytical method of Levonorgestrel EP Impurity V must be a complete and self-contained document. researchgate.net It should begin by referencing the validation protocol that authorized the study and detail any deviations that occurred during the experimental phase. loesungsfabrik.deresearchgate.net The core of the report is the presentation and analysis of the data for each validation parameter. loesungsfabrik.de The results should be summarized clearly, often in tabular format, alongside the pre-defined acceptance criteria to demonstrate that the method has met all requirements. loesungsfabrik.deeurachem.org
Validation Report Summary
This section summarizes the findings of the validation for the quantitative determination of Levonorgestrel EP Impurity V.
| Parameter | Summary of Results | Status |
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | - |
| Validation Protocol No. | VP-AS/LEV-IMP-V/2024-01 | - |
| Purpose | To quantify Levonorgestrel EP Impurity V in Levonorgestrel drug substance. | - |
| Conclusion | The analytical method is specific, precise, accurate, and linear within the defined range for the quantification of Levonorgestrel EP Impurity V. The method is deemed suitable for its intended purpose. | Pass |
Specificity
Specificity was demonstrated by analyzing a placebo, a sample spiked with Levonorgestrel and its related impurities, and a stressed sample. The method proved to be specific for Levonorgestrel EP Impurity V, showing no interference from the main compound or other potential impurities at the retention time of the impurity peak.
| Sample Analyzed | Interference at Retention Time of Impurity V? | Acceptance Criterion |
| Placebo | No | No interference at the retention time of the analyte. |
| Levonorgestrel API | No | No interference at the retention time of the analyte. |
| Stressed Sample (Acid, Base, Peroxide, Heat, Light) | No | Peak purity of analyte peak meets criteria. |
Linearity
The linearity of the method was established by analyzing five solutions of Levonorgestrel EP Impurity V across a range of concentrations. The relationship between the concentration and the peak area was found to be linear.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| Level 1 (50%) | 0.5 | 12,550 |
| Level 2 (75%) | 0.75 | 18,800 |
| Level 3 (100%) | 1.0 | 25,100 |
| Level 4 (125%) | 1.25 | 31,350 |
| Level 5 (150%) | 1.5 | 37,600 |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Data is for illustrative purposes only. |
Accuracy (Recovery)
Accuracy was determined by spiking the drug substance with Levonorgestrel EP Impurity V at three different concentration levels. The percentage recovery was calculated to assess the accuracy of the method.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Mean Recovery (%) | Acceptance Criterion |
| 50% | 0.5 | 0.495 | 99.0% | 90.0% - 110.0% |
| 100% | 1.0 | 1.012 | 101.2% | 90.0% - 110.0% |
| 150% | 1.5 | 1.521 | 101.4% | 90.0% - 110.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org Repeatability was assessed by performing six replicate determinations at 100% of the test concentration. europa.eu Intermediate precision was established by having a different analyst perform the test on a different day using different equipment. europa.eu
Repeatability (n=6)
| Sample ID | Concentration Found (%) |
|---|---|
| 1 | 0.101 |
| 2 | 0.099 |
| 3 | 0.102 |
| 4 | 0.098 |
| 5 | 0.100 |
| 6 | 0.101 |
| Mean | 0.100 |
| % RSD | 1.5% |
| Acceptance Criterion (%RSD) | ≤ 5.0% |
Intermediate Precision
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criterion (%RSD) |
|---|---|---|---|
| Mean Concentration (%) | 0.100 | 0.102 | - |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. wjarr.com
| Parameter | Result (µg/mL) | Method |
| Limit of Detection (LOD) | 0.03 | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.10 | Based on Signal-to-Noise ratio of 10:1 |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate, column temperature, and the organic composition of the mobile phase. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.
| Parameter Varied | Variation | System Suitability Results | Acceptance Criterion |
| Flow Rate (mL/min) | 0.9 (-10%) | Pass | System suitability criteria must be met. |
| 1.1 (+10%) | Pass | ||
| Column Temperature (°C) | 28 (-2°C) | Pass | |
| 32 (+2°C) | Pass | ||
| Mobile Phase Composition | ±2% organic | Pass |
Final Documentation
All raw data, including instrument printouts, sample preparation logs, and calculation worksheets, are compiled and archived along with the final signed validation report. numberanalytics.com Any deviations from the validation protocol are documented and justified, with an assessment of their impact on the validation results. researchgate.net The final report, once approved, confirms that the analytical method for Levonorgestrel EP Impurity V is validated and ready for routine use in quality control.
Compound Names
| Name | Chemical Name |
| Levonorgestrel | D(-)-13-beta-ethyl-17-alpha-ethynyl-17-beta-hydroxygon-4-en-3-one |
| Levonorgestrel EP Impurity V | 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol synzeal.comcleanchemlab.com |
Strategies for Control and Management of Levonorgestrel Ep Impurity V
Risk Assessment and Impurity Control Strategies
A systematic approach to risk assessment and the implementation of robust control strategies are fundamental to managing impurities like Levonorgestrel (B1675169) EP Impurity V. pharmaguru.cotriphasepharmasolutions.com This involves understanding the potential for impurity formation and establishing appropriate limits and controls throughout the manufacturing process. grace.com
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.orgkobia.kr These thresholds are determined based on the maximum daily dose of the drug. ich.orgscribd.com For levonorgestrel, with a maximum daily dose of less than 2g/day, the identification threshold for impurities is 0.10%. scribd.comscribd.com Any impurity at or above this level must be identified. jpionline.org
The qualification threshold is the level at which an impurity needs to be assessed for its biological safety. ich.orgjpionline.org If the level of an impurity exceeds the qualification threshold, a comprehensive toxicological evaluation is required to justify the proposed acceptance criterion. jpionline.orgacs.org Impurities present in a new drug substance that have been evaluated in safety and/or clinical studies are considered qualified. ich.org For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. ich.org The ICH Q3A and Q3B guidelines provide a framework for establishing these thresholds. premier-research.com
Below is a table summarizing the general ICH thresholds for impurities in new drug substances.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data derived from ICH Q3A(R2) Guidelines. ich.org |
A risk-based approach, in line with ICH Q9 Quality Risk Management, is essential for controlling impurities. europa.eu This involves identifying potential sources of impurities, assessing their potential impact on patient safety, and implementing control measures to mitigate those risks. pharmaguru.coeuropa.eu For Levonorgestrel EP Impurity V, which is a process-related impurity, the risk assessment should focus on the synthetic route and manufacturing process. raps.org
Key elements of a risk-based approach include:
Impurity Profile Establishment: A thorough understanding of the impurity profile of the drug substance is necessary. grace.com This involves identifying all potential and actual impurities arising from the synthesis, purification, and storage of levonorgestrel. ich.org
Source Identification: Determining the origin of Impurity V is crucial for its control. grace.com It can arise from starting materials, intermediates, reagents, or by-products of the manufacturing process. jpionline.orgveeprho.com
Risk Analysis: Evaluating the potential for an impurity to be carried over into the final drug substance. triphasepharmasolutions.com This involves considering the physicochemical properties of the impurity and the effectiveness of the manufacturing process in removing it.
Control Strategy Development: Based on the risk assessment, a control strategy is developed. intertek.com This may include setting acceptance criteria for raw materials, defining in-process controls, and establishing specifications for the final API. raps.org For potentially genotoxic impurities, a Threshold of Toxicological Concern (TTC) approach may be used to define an acceptable daily intake. triphasepharmasolutions.com
Identification Thresholds and Qualification Thresholds
Synthetic Process Optimization for Impurity V Minimization
Optimizing the synthetic process is a proactive approach to minimize the formation of Levonorgestrel EP Impurity V. synthinkchemicals.com This involves careful selection of materials and optimization of reaction parameters.
The quality of starting materials and reagents is a critical factor influencing the impurity profile of the final API. raps.orgveeprho.com To minimize the formation of Impurity V, it is essential to:
Select high-quality raw materials from qualified suppliers.
Establish stringent specifications for starting materials and reagents to control the levels of any potential precursors to Impurity V.
Understand that impurities in starting materials can react and be incorporated into the final drug substance. jpionline.org
A patent for the preparation of Levonorgestrel EP Impurity V describes its synthesis starting from 13-ethyl-3-methoxygona-2,5(10)-dien-17-one. Controlling impurities in this starting material is therefore a key aspect of controlling Impurity V.
The formation of impurities is often sensitive to reaction conditions. smolecule.com Optimizing these conditions can significantly reduce the level of Impurity V. Key parameters to consider include:
Temperature: Controlling the reaction temperature is crucial. For instance, in the synthesis of Impurity V, the aromatization step involves controlling the temperature, starting at -5°C and gradually warming to room temperature. google.com A separate patent on levonorgestrel synthesis also highlights the importance of temperature control during the alkynylation step to reduce impurity formation. smolecule.com
Solvent Selection: The choice of solvent can influence reaction pathways and impurity formation. In the synthesis of Impurity V, acetonitrile (B52724) is used as the solvent in the aromatization step to suppress the formation of byproducts. Tetrahydrofuran (B95107) (THF) is preferred for the subsequent alkynylation step. google.com
Reagent Addition: The sequence and rate of reagent addition can impact selectivity and impurity levels. The sequential addition of lithium bromide and copper bromide in the synthesis of Impurity V is a strategy to reduce side reactions.
Isolation and Purification: Effective isolation and purification procedures are critical for removing any formed Impurity V. Recrystallization is a common technique used to purify the final product and reduce impurity levels.
The following table details the synthetic steps for Levonorgestrel EP Impurity V as described in a patent, highlighting the optimized conditions. google.com
| Step | Reagents & Conditions | Purpose of Optimization |
| Aromatization | Compound 1, Lithium Bromide (LiBr), Copper Bromide (CuBr₂), Acetonitrile; -5°C to room temperature. | The use of acetonitrile and sequential addition of reagents at controlled temperatures minimizes byproduct formation. google.com |
| Methylation | Compound 2, Dimethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone (B3395972). | Acetone is noted as a preferable solvent in the patent. google.com |
| Alkynylation | Compound 3, Acetylene (B1199291), Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF); 0-5°C. | THF is the preferred solvent for this step. google.com |
The application of green chemistry principles in pharmaceutical manufacturing can lead to processes that are not only more environmentally friendly but also more efficient and result in fewer impurities. wisdomlib.orginstituteofsustainabilitystudies.com The 12 principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. instituteofsustainabilitystudies.com
Key green chemistry principles relevant to controlling Impurity V include:
Prevention: It is better to prevent the formation of waste (impurities) than to treat it after it has been formed. instituteofsustainabilitystudies.com This aligns with the strategy of optimizing the synthesis to minimize Impurity V formation.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing the formation of by-products. instituteofsustainabilitystudies.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. wisdomlib.org The selection of solvents like acetonitrile and THF in the synthesis of Impurity V should be evaluated for their environmental impact and safety.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. The controlled, low-temperature conditions in the synthesis of Impurity V are important for selectivity but should be assessed for energy efficiency. google.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be more selective, leading to fewer by-products.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for in-process monitoring can help control the formation of impurities before they become a significant issue.
By integrating these principles, the synthesis of levonorgestrel can be designed to be inherently safer and more sustainable, with a reduced potential for the formation of Impurity V. orionpharma.com
Optimization of Reaction Conditions and Isolation Procedures
Purification Techniques for Removal of Impurity V
The effective removal of Levonorgestrel EP Impurity V is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). A combination of chromatographic and crystallization techniques is employed to achieve the desired level of purity.
Chromatographic Purification Methods
Chromatographic techniques are fundamental in separating Impurity V from levonorgestrel, leveraging the differences in their physical and chemical properties.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the analysis and purification of levonorgestrel, capable of separating closely related impurities like Impurity V. smolecule.com Silica (B1680970) gel column chromatography is a specific application, where a solvent system such as chloroform/methanol (B129727) (95:5) can effectively resolve stereoisomeric impurities, helping to meet pharmacopeial standards.
Solid Phase Extraction (SPE): SPE can be optimized for the purification and pre-concentration of levonorgestrel and its impurities. frontiersin.orgresearchgate.net A study on the simultaneous quantification of efavirenz (B1671121) and levonorgestrel in wastewater demonstrated the effectiveness of using Hydrophilic-Lipophilic Balance (HLB) cartridges for extraction. frontiersin.org Optimized parameters included a solution pH of 2, 100% methanol as the solvent, and an elution volume of 4 mL, which yielded high recovery rates for levonorgestrel. frontiersin.orgresearchgate.net
A comparison of chromatographic methods is presented in the table below:
| Purification Technique | Principle | Typical Solvents/Materials | Efficacy |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity differences. | Silica gel stationary phase; Chloroform/Methanol (95:5) mobile phase. | Resolves stereoisomeric impurities to achieve pharmacopeial compliance. |
| Solid Phase Extraction (SPE) | Selective adsorption and elution of analytes from a complex matrix. | Hydrophilic-Lipophilic Balance (HLB) cartridges; Methanol. | High recovery rates (70-94.61%) for levonorgestrel. frontiersin.org |
Crystallization and Other Separation Technologies
Crystallization is a powerful technique for purifying crude levonorgestrel and removing impurities, including Impurity V.
Recrystallization: This technique is used to purify the crude product containing Impurity V. A common method involves using a solvent mixture of ethyl acetate (B1210297) and hexane (B92381) (3:1 v/v) at a low temperature of -20°C. This process is effective in removing non-polar byproducts and can enhance the purity to 99.5%.
Establishment and Use of Reference Standards for Impurity V
Reference standards for Levonorgestrel EP Impurity V are indispensable for the accurate identification, quantification, and control of this impurity in the final drug product.
Characterization of Reference Standards for Traceability
Thorough characterization of reference standards is essential to ensure their accuracy and reliability, providing traceability to pharmacopeial standards. synzeal.comveeprho.com
Chemical Identification: Levonorgestrel EP Impurity V is chemically identified as 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol, with the CAS number 14009-70-2. synzeal.comacanthusresearch.comcleanchemlab.com
Structural Elucidation: The structural confirmation of the reference standard is achieved through a combination of advanced analytical techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used for determining the molecular weight, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the stereochemistry.
Purity Assessment: The purity of the reference standard is a critical parameter. For instance, commercially available reference standards for Impurity V often have a purity of over 95%.
Regulatory Compliance: Reference standards are supplied with a comprehensive Certificate of Analysis (CoA) and detailed characterization data that comply with regulatory guidelines. synzeal.comcleanchemlab.com They are used for analytical method development, validation, and quality control applications in line with Abbreviated New Drug Applications (ANDA). synzeal.comveeprho.com
The table below summarizes the key characterization data for Levonorgestrel EP Impurity V reference standards.
| Parameter | Specification | Analytical Technique |
| Chemical Name | 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol synzeal.comcleanchemlab.com | Spectroscopy (NMR, IR) |
| CAS Number | 14009-70-2 synzeal.comacanthusresearch.comcleanchemlab.com | N/A |
| Molecular Formula | C₂₂H₂₈O₂ acanthusresearch.com | Mass Spectrometry |
| Molecular Weight | 324.5 g/mol smolecule.com | Mass Spectrometry |
| Purity | ≥95% | HPLC |
Role in Quality Control and Release Testing
Reference standards for Impurity V are fundamental to the quality control and release testing of levonorgestrel, ensuring that the final product meets stringent regulatory requirements. smolecule.comsynzeal.comacanthusresearch.com
Method Validation: These standards are used to validate analytical methods, such as HPLC, ensuring their accuracy, precision, and specificity for quantifying Impurity V. smolecule.comsynzeal.com
Quantification of Impurities: In routine quality control testing, the reference standard allows for the accurate quantification of Impurity V in batches of levonorgestrel API. smolecule.com This ensures that the level of the impurity remains below the specified limits (typically ≤0.3% in the API).
Regulatory Submissions: The use of well-characterized reference standards is a requirement for regulatory submissions to health authorities like the FDA and EMA. veeprho.com
In-Process Control and Real-Time Monitoring of Impurity V
Modern pharmaceutical manufacturing emphasizes in-process controls and real-time monitoring to ensure consistent product quality.
While specific real-time monitoring techniques for Levonorgestrel EP Impurity V are not extensively detailed in the provided search results, the principles of Process Analytical Technology (PAT) are applicable. Techniques such as online HPLC or UPLC could potentially be integrated into the manufacturing process to monitor the formation and removal of Impurity V in real-time. This approach allows for immediate adjustments to process parameters, ensuring that the impurity is controlled within its specified limits throughout the manufacturing cycle, rather than relying solely on end-product testing.
Conclusion and Future Research Directions
Summary of Key Research Findings on Levonorgestrel (B1675169) EP Impurity V
Levonorgestrel EP Impurity V is chemically identified as 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol or 18-Methyl Mestranol. synzeal.compharmaffiliates.com It is recognized as a process-related impurity or a degradation product that can arise during the synthesis of Levonorgestrel. Due to its potential impact on the quality and safety of the final drug product, its levels are strictly monitored and controlled, often with a regulatory limit of not more than 0.3% in the API.
The primary role of Levonorgestrel EP Impurity V in pharmaceutical research is as a reference standard. smolecule.com This is crucial for the development and validation of analytical methods designed to ensure the purity of Levonorgestrel. synzeal.com Standard analytical techniques for its identification and quantification include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). smolecule.com For definitive structural confirmation, a combination of HPLC-MS for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical analysis is recommended. nih.gov The availability of qualified reference standards is essential for accurate calibration and quality control in pharmaceutical laboratories. google.com
| Identifier | Information | Source |
|---|---|---|
| Chemical Name | 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol | synzeal.compharmaffiliates.com |
| Alternate Name | 18-Methyl Mestranol | |
| CAS Number | 14009-70-2 | pharmaffiliates.com |
| Molecular Formula | C₂₂H₂₈O₂ | pharmaffiliates.com |
| Molecular Weight | 324.46 g/mol | pharmaffiliates.com |
| Classification | European Pharmacopoeia (EP) specified impurity | |
| Primary Analytical Use | Reference standard for quality control | synzeal.comsmolecule.com |
| Recommended Analytical Techniques | HPLC, LC-MS, NMR | nih.gov |
Emerging Analytical Technologies for Impurity Profiling
The field of pharmaceutical analysis is continuously evolving, with new technologies offering enhanced capabilities for impurity profiling. biomedres.usbiomedres.us These advancements are crucial for detecting and characterizing impurities at increasingly lower levels, thereby improving drug safety. biomedres.uspharmafocusasia.com
Future impurity profiling for compounds like Levonorgestrel EP Impurity V will likely leverage a suite of advanced analytical techniques:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and better resolution compared to conventional HPLC, enabling more efficient separation of complex mixtures. biomedres.us
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, facilitating the confident identification of unknown impurities without the need for a reference standard. apacsci.com Techniques like LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) are becoming invaluable. biomedres.us
Supercritical Fluid Chromatography (SFC): Presents a "green" alternative to normal and reversed-phase LC, offering unique selectivity and faster separations for certain compounds. apacsci.com
Hyphenated Techniques: The combination of chromatographic separation with powerful spectroscopic detection, such as LC-NMR and LC-MS-NMR, allows for the direct structural elucidation of impurities from complex mixtures, reducing the need for time-consuming isolation. nih.gov For steroid analysis specifically, GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry) is a powerful tool for distinguishing between endogenous and exogenous sources. rsc.org
| Technology | Principle Advantage | Application in Impurity Profiling |
|---|---|---|
| UHPLC-MS | Increased speed, resolution, and sensitivity | Rapid and sensitive detection and quantification of known and unknown impurities. biomedres.us |
| HRMS | Highly accurate mass determination for unambiguous formula assignment | Identification of novel degradation products and process impurities. apacsci.com |
| SFC | Orthogonal selectivity, faster analysis, reduced organic solvent use | Separation of chiral and structurally similar impurities like steroid isomers. apacsci.com |
| LC-NMR-MS | Direct structural elucidation of impurities in a mixture | Characterization of unknown impurities without the need for isolation. nih.gov |
Predictive Modeling of Impurity Formation and Stability
A proactive approach to impurity management involves predicting their formation and degradation pathways. In silico tools and predictive models are becoming indispensable in early-stage pharmaceutical development. zamann-pharma.com
Software programs like Zeneth use a knowledge base of chemical transformations to predict potential degradation products under various stress conditions (e.g., pH, oxidation, light, heat). springernature.comlhasalimited.org This approach allows scientists to:
Anticipate Degradants: Predict the structures of likely impurities that may form during synthesis or on storage. technologynetworks.com
Guide Analytical Method Development: Focus the development of stability-indicating methods on the separation and detection of predicted impurities.
Rationalize Experimental Data: Help to match empirically observed mass spectrometry data (m/z values) with predicted structures, accelerating impurity identification. technologynetworks.com
Benchmarking studies have shown that the predictive power of these tools is steadily increasing as their underlying knowledge bases are refined and expanded. acs.orglhasalimited.org For a compound like Levonorgestrel, such models could predict how variations in process conditions or the presence of reactive species might lead to the formation of Impurity V or other related structures. This predictive capability is a cornerstone of modern, risk-based stability assessment. jopir.in
Future Challenges in Pharmaceutical Impurity Management
Despite technological advances, several challenges remain in the management of pharmaceutical impurities. A significant challenge is the control of potentially mutagenic impurities, including nitrosamines, which have garnered intense regulatory scrutiny. pharmtech.comispe.org The need for highly sensitive and selective analytical methods to detect these impurities at parts-per-million (ppm) levels or lower is a major analytical hurdle. pharmtech.com
Other future challenges include:
Complex Drug Modalities: The rise of more complex molecules beyond traditional small-molecule drugs, such as antibody-drug conjugates and oligonucleotides, presents new and unique impurity profiles that require novel analytical strategies. nih.govscientificupdate.com
Raw Material Variability: Impurities can be introduced through raw materials and excipients, which are often sourced globally. nih.gov Ensuring the robustness of a drug product requires accommodating typical variations in these materials, which can contain reactive impurities at trace levels. nih.govraps.org
Continuous Manufacturing: The shift towards continuous manufacturing processes requires real-time monitoring and control of impurities, demanding rapid and integrated analytical technologies (Process Analytical Technology, PAT). qualio.com
Global Harmonization: While guidelines from the International Council for Harmonisation (ICH) provide a framework, achieving full global harmonization of regulatory expectations for impurity management remains an ongoing effort. ispe.org
Broader Implications for Quality by Design (QbD) in Pharmaceutical Development
The management of impurities like Levonorgestrel EP Impurity V is intrinsically linked to the principles of Quality by Design (QbD). iajps.com QbD is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comdergipark.org.tr
The core elements of QbD in the context of impurity control include:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of the drug substance. qualio.comdergipark.org.tr
Identifying Critical Quality Attributes (CQAs): The level of a specific impurity is a classic CQA, as it can impact the product's safety. qualio.comiajps.com
Risk Assessment: A risk-based approach is used to understand how material attributes and process parameters can affect the formation and purging of impurities. iajps.comideagen.com This involves identifying potential sources of impurities from raw materials, intermediates, and degradation. raps.org
Developing a Control Strategy: This is a planned set of controls derived from product and process understanding to ensure product quality. wisc.edu For impurities, this strategy includes controls on raw materials, in-process controls, and final drug substance specifications. wisc.edu
By thoroughly understanding how Impurity V is formed and controlled, manufacturers can design more robust synthetic processes. This QbD approach moves beyond simply testing for impurities in the final product to building quality in from the start, leading to greater process efficiency, fewer batch failures, and enhanced assurance of patient safety. acdlabs.comacdlabs.com The integration of predictive modeling and advanced analytics within the QbD framework will continue to drive innovation and ensure the consistent production of high-quality pharmaceuticals. ispe.orgeuropa.eupharmout.net
Q & A
Basic Research Questions
Q. How is Levonorgestrel EP Impurity V structurally characterized, and what analytical techniques are recommended for its identification?
- Methodological Answer : Impurity V is identified as 13β-ethyl-3-methoxy-17α-ethynyl-gona-1,3,5(10)-trien-17β-ol (CAS: 14009-70-2; Molecular Formula: C22H28O2). Structural confirmation requires a combination of HPLC-MS for molecular weight determination and <sup>1</sup>H/<sup>13</sup>C NMR for stereochemical analysis. Reference standards (e.g., CATO C4X-167721) with ≥95% purity are critical for calibration .
Q. What validated analytical methods are suitable for quantifying Levonorgestrel EP Impurity V in drug formulations?
- Methodological Answer : A stability-indicating reverse-phase HPLC method with UV detection (λ = 240 nm) is recommended. Use a C18 column (150 mm × 4.6 mm, 5 µm) and a gradient mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate parameters per ICH Q2(R1), including:
- Linearity : 0.1–1.5 µg/mL (R<sup>2</sup> ≥ 0.999).
- LOQ : 0.05% (relative to Levonorgestrel).
- Precision : ≤2% RSD for intraday/interday variability .
Q. How does Impurity V’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Impurity V is stable at 2–8°C in inert atmospheres but degrades under oxidative stress (e.g., H2O2) to form 17-keto derivatives . Conduct forced degradation studies (40°C/75% RH for 14 days) and monitor via LC-MS. Store reference standards in amber vials to prevent photolytic cleavage .
II. Advanced Research Questions
Q. What experimental strategies resolve contradictions in impurity quantification across laboratories?
- Methodological Answer : Discrepancies often arise from column lot variability or mobile phase pH drift . Mitigate via:
- Standardized reference materials : Use ISO 17034-certified standards (e.g., CATO C4X-167721) with traceable purity data.
- Interlaboratory studies : Harmonize protocols using USP/EP guidelines (e.g., USP 32, Section 〈621〉) and statistical tools like ANOVA for cross-lab data comparison .
Q. How can degradation pathways of Levonorgestrel EP Impurity V be elucidated under accelerated stability conditions?
- Methodological Answer : Employ QbD-based stress testing :
- Acid/Base Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H2O2 at 25°C for 6 hours.
- Photolysis : Expose to 1.2 million lux-hours UV light.
Analyze degradation products via HRMS/MS<sup>n</sup> and compare with synthetic markers (e.g., 17-keto derivatives). Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. What strategies minimize cross-contamination risks during impurity synthesis and handling?
- Methodological Answer : Implement containment controls :
- Engineering Controls : Use isolators or laminar flow hoods for synthesis.
- PPE : Solvent-resistant gloves (e.g., nitrile), full-face respirators (EN 14387 ABEK), and flame-retardant lab coats.
- Decontamination : Clean equipment with 70% ethanol followed by 0.1% Triton X-100 to remove residual impurities .
Q. How do EP Impurity V’s toxicological properties influence safety thresholds in pharmaceutical formulations?
- Methodological Answer : Although acute toxicity data (LD50) are unavailable, Impurity V’s skin/eye irritation potential (GHS Category 2) mandates a threshold of 0.3% in APIs per ICH Q3A. Conduct in vitro assays (e.g., OECD TG 439 for skin sensitization) and correlate with structure-activity relationships (SAR) for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
